molecular formula C11H14N2O2S B2631923 N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 158632-88-3

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2631923
CAS No.: 158632-88-3
M. Wt: 238.31
InChI Key: QPWQUTVAEWYAGY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,5-dimethoxybenzyl chloride reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Nitrated, halogenated, or sulfonated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

    Chemical Reactions: In chemical synthesis, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives:

    N-(2,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

    N-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the dihydrothiazole ring, which may affect its reactivity and biological activity.

    N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-carboxamide: Contains an additional carboxamide group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dimethoxyphenyl group and the dihydrothiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-14-8-3-4-10(15-2)9(7-8)13-11-12-5-6-16-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWQUTVAEWYAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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